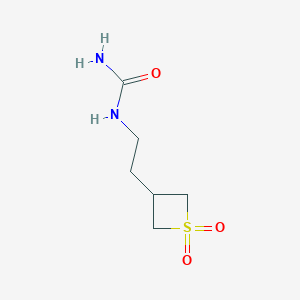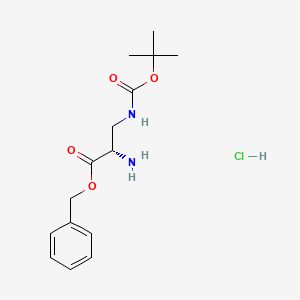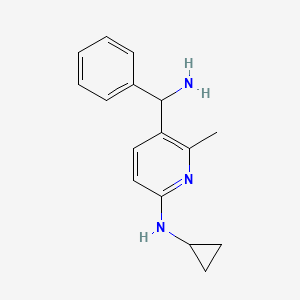
2-(4-Iodophenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an oxoacetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of 4-iodoaniline as a starting material, which undergoes a series of reactions including oxidation and formylation to yield the desired compound .
Industrial Production Methods: Industrial production of 2-(4-Iodophenyl)-2-oxoacetaldehyde may involve large-scale iodination processes using iodine or iodinating agents under controlled conditions. The subsequent steps involve oxidation and formylation reactions, which are optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Iodophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki coupling or Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed:
Oxidation: 2-(4-Iodophenyl)-2-oxoacetic acid.
Reduction: 2-(4-Iodophenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted phenyl derivatives depending on the coupling partner.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 2-(4-Bromophenyl)-2-oxoacetaldehyde
- 2-(4-Chlorophenyl)-2-oxoacetaldehyde
- 2-(4-Fluorophenyl)-2-oxoacetaldehyde
Comparison: Compared to its analogs, 2-(4-Iodophenyl)-2-oxoacetaldehyde exhibits unique reactivity due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in distinct chemical behavior, particularly in substitution reactions and halogen bonding interactions .
Propiedades
Fórmula molecular |
C8H5IO2 |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H |
Clave InChI |
LCWJTDSHXMTSNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
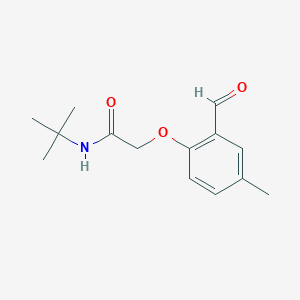
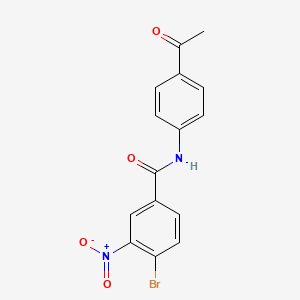
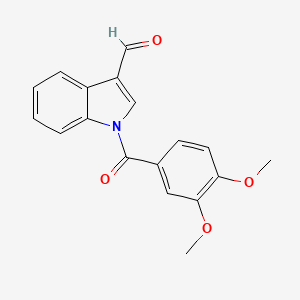
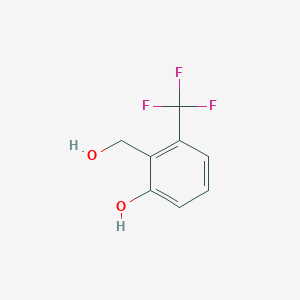
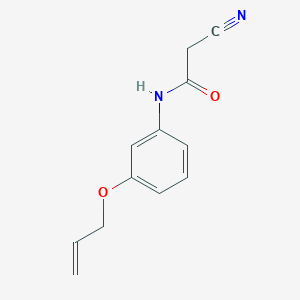
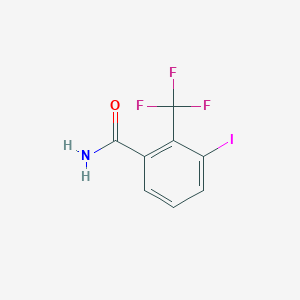
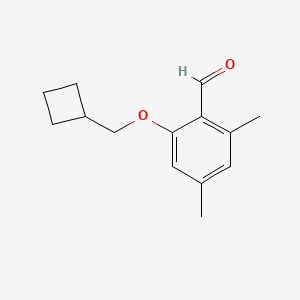
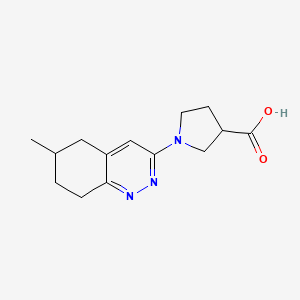
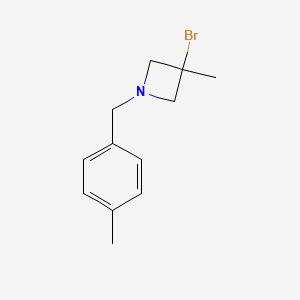
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
